2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzoxazole ring, a sulfanyl group, and a hydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-mercaptobenzoxazole with chloroacetyl chloride to form 2-(1,3-benzoxazol-2-ylsulfanyl)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide. Finally, the condensation of this product with 4-(diethylamino)-2-hydroxybenzaldehyde results in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the benzoxazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets through its functional groups. The benzoxazole ring may facilitate binding to specific proteins or enzymes, while the hydrazide moiety could participate in hydrogen bonding or other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4-dimethylphenyl)ethanone
- 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide is unique due to the presence of the diethylamino and hydroxybenzylidene groups, which may enhance its biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H22N4O3S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O3S/c1-3-24(4-2)15-10-9-14(17(25)11-15)12-21-23-19(26)13-28-20-22-16-7-5-6-8-18(16)27-20/h5-12,25H,3-4,13H2,1-2H3,(H,23,26)/b21-12+ |
InChI Key |
XBEVTNMIQYQJLI-CIAFOILYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2)O |
Origin of Product |
United States |
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